(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione
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Overview
Description
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione is a complex organic compound belonging to the isoquinoline family. It is characterized by its intricate molecular structure, which includes multiple rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[1110002,603,2107,12014,18019,23]tricosa-7(12),9-diene-8,11-dione typically involves multi-step organic reactionsCommon reagents used in these steps include methoxy groups, dimethyl groups, and various nitrogen-containing compounds .
Industrial Production Methods
Industrial production of (1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione is often carried out through fermentation processes using specific strains of Streptomyces bacteria. These bacteria are cultured under controlled conditions to produce the compound in significant quantities. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, pressures, and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized isoquinoline derivatives .
Scientific Research Applications
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological macromolecules.
Medicine: Investigated for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione involves its interaction with specific molecular targets within cells. It is known to inhibit bacterial DNA synthesis, which makes it an effective antibacterial agent. The compound binds to bacterial DNA and interferes with its replication, ultimately leading to cell death. This mechanism is particularly effective against gram-positive bacteria .
Comparison with Similar Compounds
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione is similar to other compounds in the isoquinoline family, such as quinocarcins, cyanocyclins, and saframycin A. it is more closely related to naphthyridinomycin in terms of its chemical structure and biological activity. What sets this compound apart is its higher stability and broader spectrum of antibacterial activity .
List of Similar Compounds
- Quinocarcins
- Cyanocyclins
- Saframycin A
- Naphthyridinomycin
Properties
Molecular Formula |
C21H25N3O5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione |
InChI |
InChI=1S/C21H25N3O5/c1-8-17(25)13-12(18(26)19(8)27-3)11-7-29-21-10-6-9-14(22(10)2)16(24(11)21)15(13)23-4-5-28-20(9)23/h9-11,14-16,20-21H,4-7H2,1-3H3/t9?,10?,11?,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
XJCIPQDWRFBBCW-SOJVVFKOSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)[C@@H]3[C@H]4[C@H]5C(CC(N5C)[C@@H]6N4C2CO6)[C@@H]7N3CCO7)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C6N4C2CO6)C7N3CCO7)OC |
Synonyms |
bioxalomycin beta2 |
Origin of Product |
United States |
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